Metofluthrin

Catalog No.
S576051
CAS No.
240494-70-6
M.F
C18H20F4O3
M. Wt
360.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metofluthrin

CAS Number

240494-70-6

Product Name

Metofluthrin

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-prop-1-enylcyclopropane-1-carboxylate

Molecular Formula

C18H20F4O3

Molecular Weight

360.3 g/mol

InChI

InChI=1S/C18H20F4O3/c1-5-6-11-12(18(11,2)3)17(23)25-8-10-15(21)13(19)9(7-24-4)14(20)16(10)22/h5-6,11-12H,7-8H2,1-4H3

InChI Key

KVIZNNVXXNFLMU-UHFFFAOYSA-N

SMILES

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F

solubility

Solvent solubility (20 to 25 °C; g/L): acetone 303.4; methanol 312.2; ethyl acetate 307.6; toluene 326.9; n-hexanes 328.7; dichloromethane 318.9; n-octanol 325.1; isopropyl alcohol 313.2
Readily soluble in acetonitrile, DMSO, acetone
In water, 0.73 mg/L at pH 7, 20 °C)
In water, 0.50 to 0.67 mg/L at 20 °C

Synonyms

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-pro p-1-enyl-cyclopropane-1-carboxylate;METOFLUTHRIN;Matofluthrin;D01988;Metofluthrin (jan);Cyclopropanecarboxylicacid, 2,2-diMethyl-3-(1-propen-1-yl)-,[2,3,5,6-tetrafluoro-4-(Methoxy

Canonical SMILES

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F

Isomeric SMILES

C/C=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F

The exact mass of the compound Metofluthrin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solvent solubility (20 to 25 °c; g/l): acetone 303.4; methanol 312.2; ethyl acetate 307.6; toluene 326.9; n-hexanes 328.7; dichloromethane 318.9; n-octanol 325.1; isopropyl alcohol 313.2readily soluble in acetonitrile, dmso, acetonein water, 0.73 mg/l at ph 7, 20 °c)in water, 0.50 to 0.67 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Fluorobenzenes - Supplementary Records. It belongs to the ontological category of carboxylic ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Metofluthrin is a highly volatile, fluorinated synthetic pyrethroid strategically designed for spatial repellency and rapid knockdown of disease-vectoring insects. Unlike conventional contact insecticides, metofluthrin is engineered with an exceptionally high vapor pressure at ambient temperatures, allowing it to volatilize efficiently without the need for external heat sources. This unique physicochemical profile makes it a foundational active ingredient for passive emanators, fan-driven vaporizers, and ultra-low-dose mosquito coils. For procurement teams and formulators, metofluthrin represents a critical shift from heat-dependent pyrethroids to ambient-temperature spatial repellents, offering superior processability, high solubility in organic matrices, and potent efficacy against metabolically resistant vector populations [1].

Substituting metofluthrin with legacy pyrethroids like d-allethrin or closely related volatile analogs like transfluthrin significantly compromises device performance and manufacturing economics. Traditional active ingredients such as d-allethrin lack the intrinsic vapor pressure required for room-temperature volatilization, strictly limiting their use to heated devices like combustible coils or plug-in vaporizers. While transfluthrin is also volatile, it exhibits a significantly lower intrinsic toxicity against key mosquito species, requiring up to a 4.7-fold higher active ingredient loading to achieve comparable knockdown rates. Consequently, generic substitution forces formulators to increase chemical payloads, enlarge device sizes, or reintroduce heating elements, thereby negating the cost and safety benefits of passive, zero-energy spatial repellent platforms [1].

Active Ingredient Loading: Metofluthrin vs. Transfluthrin

In high-throughput screening system toxicity bioassays (HITSS-TOX) against Aedes aegypti, metofluthrin demonstrates a significantly steeper dose-response curve compared to transfluthrin. The established discriminating concentration (DC) for transfluthrin is 0.15222%, whereas metofluthrin achieves the same lethal efficacy at a DC of just 0.03242%. This 4.7-fold difference in required concentration directly translates to formulation efficiency, allowing manufacturers to drastically reduce the active ingredient payload in impregnated papers or resins while maintaining equivalent spatial toxicity [1].

Evidence DimensionDiscriminating Concentration (DC) for 100% mortality
Target Compound DataMetofluthrin DC = 0.03242%
Comparator Or BaselineTransfluthrin DC = 0.15222%
Quantified Difference4.7-fold lower concentration required for Metofluthrin
ConditionsHITSS-TOX bioassay on pyrethroid-susceptible Aedes aegypti

Allows procurement teams to reduce active ingredient volume by nearly 80% per device, lowering payload costs and enabling miniaturized passive emanator designs.

Knockdown Potency in Combustible Formulations: Metofluthrin vs. d-Allethrin

When evaluated in traditional mosquito coil formulations against the southern house mosquito (Culex quinquefasciatus), metofluthrin exhibits an exceptionally high knockdown potency that eclipses legacy pyrethroids. Coils formulated with just 0.005% w/w metofluthrin deliver knockdown efficacy exceeding that of coils containing 0.2% w/w d-allethrin. This represents a greater than 40-fold increase in relative efficacy, enabling the production of ultra-low-dose formulations that minimize chemical combustion by-products [1].

Evidence DimensionRelative knockdown efficacy in coil formulations
Target Compound DataMetofluthrin effective at 0.005% w/w
Comparator Or Baselined-Allethrin requires 0.2% w/w for comparable efficacy
Quantified Difference>40-fold higher knockdown activity for Metofluthrin
ConditionsLarge chamber free-flying method against Culex quinquefasciatus

Enables the manufacturing of ultra-low-dose mosquito coils, drastically reducing the required raw material volume and lowering the emission of chemical by-products during combustion.

Ambient Volatilization Capability for Non-Heated Devices

The foundational advantage of metofluthrin in modern spatial repellents is its exceptional volatility at room temperature. Metofluthrin possesses a vapor pressure of 1.96 × 10^-3 Pa at 25°C, which is significantly higher than traditional pyrethroids like d-allethrin or prallethrin. This high vapor pressure, combined with a kinetic viscosity of 19.3 mm2/s at 20°C, ensures that the compound can be easily impregnated into paper or resin matrices and will spontaneously volatilize to create a protective spatial shield without requiring any electrical or combustible heat source [1].

Evidence DimensionVapor pressure at 25°C
Target Compound DataMetofluthrin = 1.96 × 10^-3 Pa
Comparator Or BaselineTraditional pyrethroids (e.g., d-allethrin) which require >130°C to volatilize effectively
Quantified DifferenceSufficient ambient vapor pressure to eliminate the need for heating elements
ConditionsStandard physicochemical property evaluation at 25°C

Dictates the compound's suitability for zero-energy, passive spatial repellents, allowing manufacturers to design battery-free, non-combustible products.

Vaporization-Based Efficacy vs. Transfluthrin in Fan Vaporizers

In dynamic airflow systems such as fan vaporizers, the efficacy of an active ingredient is heavily dependent on its potency per unit of vaporized mass. Head-to-head chamber studies measuring the efficacy based strictly on the amount of vaporization demonstrated that metofluthrin is approximately 5 times more effective than transfluthrin. Because less vaporized mass is required to achieve the target knockdown rate, devices utilizing metofluthrin can operate with smaller fans and lower airflow rates, directly supporting the miniaturization of portable repellent hardware [1].

Evidence DimensionEfficacy based on amount of vaporization
Target Compound DataMetofluthrin requires ~80% less vaporized mass
Comparator Or BaselineTransfluthrin (baseline 1x efficacy per unit mass)
Quantified Difference5-fold higher efficacy per unit of vaporized mass for Metofluthrin
ConditionsLarge chamber free-flying method with adjustable vaporization disk

Allows industrial designers to miniaturize fan-driven vaporizers and extend battery life, as lower airflow is needed to distribute an effective lethal dose.

Non-Heated Passive Emanators (Paper and Resin)

Directly leveraging its 1.96 × 10^-3 Pa vapor pressure and 4.7-fold lower discriminating concentration compared to transfluthrin, metofluthrin is the optimal choice for zero-energy indoor and outdoor spatial repellents. It allows formulators to impregnate paper or resin substrates with minimal active ingredient payload while achieving robust room-temperature volatilization [1].

Miniaturized Battery-Operated Fan Vaporizers

Utilizing its 5-fold higher vaporization-based efficacy over transfluthrin, metofluthrin allows hardware manufacturers to design highly portable, low-power fan devices. The reduced requirement for vaporized mass means devices can operate with lower airflow rates, extending battery life and enabling smaller form factors [1].

Ultra-Low-Dose Combustible Mosquito Coils

Capitalizing on its >40-fold higher knockdown potency compared to d-allethrin, metofluthrin enables formulators to produce coils with just 0.005% active ingredient. This drastically reduces chemical costs and minimizes the emission of combustion by-products, aligning with modern regulatory and consumer safety preferences [1].

Color/Form

Pale yellow liquid

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Exact Mass

360.13485714 g/mol

Monoisotopic Mass

360.13485714 g/mol

Boiling Point

334 °C at atmospheric pressure

Heavy Atom Count

25

Density

1.21 at 20 °C

LogP

log Kow = 4.97-5.03 at 25 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H370 (50%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.47X10-5 Torr /SRC: 1.47X10-5 mm Hg / at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

240494-70-6

Absorption Distribution and Excretion

Male Sprague-Dawley rats were treated with 1 mg/kg/day of (Methoxymethylbenzyl-alpha -(14)C) S-1264RTZ (lot no. RIS2001-003, specific radioactivity: 6.19 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 2 times during study, (5/7/02) 99.2%, (5/17/02) 99.1%). Dosing preparations were supplemented with unlabeled S-1264RTZ (/metofluthrin/ lot no. 010621G, purity: 99.3%). In the Excretion Study, three animals were dosed orally by gavage daily for 21 days with the test material and urine and fecal samples were collected up daily through 21 days and at 24, 48, and 72 hours and 5, 7, 10 and 14 days post-final dose. In the Tissue Distribution Study, 12 animals were dosed orally by gavage with the test material and 3 animals/time point were euthanized after 10, 16, and 21 doses and 7 days post-final dose. In the Excretion Study, 75% of the total administered dose was excreted in the urine and 22% in the feces. The liver and kidneys were the primary sites of radiolabel recovery over the course of the dosing period with the level of radioactivity stabilizing over the dosing period. At 14 days post-final dose, the liver, red blood cell and hair were the primary locations where the radiolabel was recovered. The level of radioactivity recovered from the stomach, small intestine, cecum and large intestine was stabilized or slightly increased over the course of the dosing period. Radiolabel recovered in the hair peaked at the time of the 16th dose. The radiolabel was not sequestered in the fat nor did a significant fraction of the administered dose pass across the blood:brain barrier. ... /Z-isomer/
Male Sprague-Dawley rats were treated with 1 mg/kg/day of (Carbonyl-(14)C) S-1264RTZ (lot no. RIS2000-019, specific radioactivity: 6.50 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 2 times during study;(5/8/02) 98.6%, (5/16/02) 99.7%),. Dosing preparations were supplemented with unlabeled S-1264RTZ (/metofluthrin/ lot no. 010621G, purity: 99.3%). In the Excretion Study, three animals were dosed orally by gavage daily for 21 days with the test material and urine and fecal samples were collected up daily through 21 days and at 24, 48, and 72 hours and 5, 7, 10 and 14 days post-final dose. In the Tissue Distribution Study, 12 animals were dosed orally by gavage with the test material and 3 animals/time point were euthanized after 10, 16, and 21 doses and 7 days post-final dose. In the Excretion Study, 57% of the total administered dose was excreted in the urine and 38% in the feces. The liver and kidneys were the primary sites of radiolabel recovery over the course of the dosing period with the level of radioactivity stabilizing over the dosing period. However, at 14 days post-final dose, the red blood cell and hair were the primary locations where the radiolabel was recovered. The level of radioactivity recovered from the stomach, small intestine, cecum and large intestine was stabilized over the course of the dosing period. Radiolabel recovered in the hair peaked at the time of the 21st dose. The radiolabel was not sequestered in the fat nor did a significant fraction of the administered dose pass across the blood:brain barrier. ... /Z-isomer/
Sprague-Dawley rats of both sexes were treated with 1 or 20 mg/kg of (Methoxymethylbenzyl-alpha -(14)C) S-1264RTZ (/metofluthrin z-isomer/ lot no. RIS2001-003, specific radioactivity: 6.19 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 4 times during study, (10/22/01) 99.1%, (10/31/01) 98.6%, (11/19/01) 99.1%, (11/26/01) 99.5%). Dosing preparations were supplemented with unlabeled S-1264RTZ (/metofluthrin z-isomer/ lot no. 010621G, purity: 99.3%). In the Excretion Study, four animals/sex/group were dosed orally by gavage with 1 or 20 mg/kg of the test material and urine and fecal samples were collected up to 7 days post-dose. Air samples were collected through 72 hours. In the Pharmacokinetics Study, 3 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and blood samples were drawn at specified time intervals up to 7 days post-dose. In the Tissue Distribution Study, 12 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and 3 animals/sex/group/time point were euthanized at specified time intervals post-dose and the concentration of radiolabel in particular tissues was determined. In the Excretion Study, 60 to 71% of the administered dose was excreted in the urine and 25 to 36% in the feces with little difference demonstrated between the two dosing levels. No radiolabel was recovered in the air sampling. Sixty eight to 84% of the administered dose was recovered in the 1st 24 hours post-dose. The time to maximal blood concentrations ranged from 4.0 to 8.0 hours post-dose. The liver and kidneys were the primary sites of radiolabel recovery over the course of the 7 day collection period. Radioassay of the stomach, small intestine, cecum and large intestine demonstrated a time-course of passage for the radiolabeled compound through the gastrointestinal tract. Radiolabel recovery in the hair peaked later than that observed in the systemic circulation. The radiolabel was not sequestered in the fat nor did a significant fraction of the administered dose pass across the blood:brain barrier. ... /Z-isomer/
Sprague-Dawley rats of both sexes were treated with 1 or 20 mg/kg of (Carbonyl-(14)C) S-1264RTE (/metofluthrin e-isomer/ lot no. RIS2000-020, specific radioactivity: 6.50 Mbq/mg; radiochemical purity: (12/00) 99.2%; repurified 4 times during study, (3/18/02) 99.0%, (3/26/02) 98.1%, (4/15/02) 99.4%, (4/22/02) 99.2%;). Dosing preparations were supplemented with unlabeled S-1264RTE (/metofluthrin e-isomer/ lot no. 010831G, purity: 96.9%) . In the Excretion Study, four animals/sex/group were dosed orally by gavage with 1 or 20 mg/kg of the test material and urine and fecal samples were collected up to 7 days post-dose. Air samples were collected through 72 hours. In the Biliary Excretion Study, four male rats, whose bile ducts had been cannulated, were dosed with 1 mg/kg of the test material. Bile, urine and fecal samples were collected through 72 hours post-dose. In the Pharmacokinetics Study, 3 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and blood samples were drawn at specified time intervals up to 7 days post-dose. In the Tissue Distribution Study, 12 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and 3 animals/sex/group/time point were euthanized at specified time intervals post-dose and the concentration of radiolabel in particular tissues was determined. In the Excretion Study, 29 to 45% of the administered dose was excreted in the urine and 50 to 66% in the feces with little difference demonstrated between the two dosing levels. Air sampling recovered 0.4 to 0.6% of the administered dose. Sixty five to 78% of the administered dose was recovered in the 1st 24 hours post-dose. In the Bile Excretion Study, 27 and 55% of the dose was recovered in the bile of the males and females, respectively. The greater recovery of the radiolabel in the bile of the females resulted in a decrease of radioactivity recovered from the urine and the feces (urine: 45.1 to 20.4%, feces: 50.2 to 19.6%), For the males, only the urinary recovery of the radiolabel was decreased (37.1 to 9.6%). The males absorbed only 40% of the administered dose in contrast to the 77% demonstrated by the females. The time to maximal blood concentrations ranged from 4.7 to 6.7 hours post-dose, irrespective of the dosing level. The liver was the primary site of radiolabel recovery over the course of the 7 day collection period. Radioassay of the stomach, small intestine, cecum and large intestine demonstrated a time-course of passage for the radiolabeled compound through the gastrointestinal tract. Radiolabel recovery in the hair peaked later than that observed in the systemic circulation. The radiolabel was not sequestered in the fat nor did a significant fraction of the administered dose pass across the blood:brain barrier. ... /E-isomer/
Sprague-Dawley rats of both sexes were treated with 1 or 20 mg/kg of (Carbonyl-(14)C) S-1264RTZ (/metofluthrin z-isomer/ lot no. RIS2000-019, specific radioactivity: 6.50 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 4 times during study, (12/3/01) 99.6%, (12/19/1) 98.2%, (2/18/02) 98.6%, (2/25/02) 98.9%). Dosing preparations were supplemented with unlabeled S-1264RTZ (/metofluthrin z-isomer/ lot no. 010621G, purity: 99.3%). In the Excretion Study, four animals/sex/group were dosed orally by gavage with 1 or 20 mg/kg of the test material and urine and fecal samples were collected up to 7 days post-dose. Air samples were collected through 72 hours. In the Biliary Excretion Study, four male rats, whose bile ducts had been cannulated, were dosed with 1 mg/kg of the test material. Bile, urine and fecal samples were collected through 72 hours post-dose. In the Pharmacokinetics Study, 3 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and blood samples were drawn at specified time intervals up to 7 days post-dose. In the Tissue Distribution Study, 12 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and 3 animals/sex/group/time point were euthanized at specified time intervals post-dose and the concentration of radiolabel in particular tissues was determined. In the Excretion Study, 44 to 57% of the administered dose was excreted in the urine and 38 to 52% in the feces with little difference demonstrated between the two dosing levels. Air sampling recovered from 0.7 to 1.4% of the administered dose. Seventy four to 83% of the administered dose was recovered in the 1st 24 hours post-dose. In the Bile Excretion Study, 30 to 40% of the dose was recovered in the bile, 25 to 26% in the urine and 30 to 39% in the feces. The males and females demonstrated 58 and 68% absorption of the administered dose. The time to maximal blood concentrations ranged from 3.3 to 6.7 hours post-dose. The liver and kidneys were the primary sites of radiolabel recovery over the course of the 7 day collection period. Radioassay of the stomach, small intestine, cecum and large intestine demonstrated a time-course of passage for the radiolabeled compound through the gastrointestinal tract. Radiolabel recovery in the hair peaked later than that observed in the systemic circulation. The radiolabel was not sequestered in the fat nor did a significant fraction of the administered dose pass across the blood:brain barrier. ... /Z-isomer/

Metabolism Metabolites

Male Sprague-Dawley rats were treated with 1 mg/kg/day of (Methoxymethylbenzyl-alpha -(14)C) S-1264RTZ (lot no. RIS2001-003, specific radioactivity: 6.19 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 2 times during study, (5/7/02) 99.2%, (5/17/02) 99.1%). Dosing preparations were supplemented with unlabeled S-1264RTZ (/metofluthrin/ lot no. 010621G, purity: 99.3%). In the Excretion Study, three animals were dosed orally by gavage daily for 21 days with the test material and urine and fecal samples were collected up daily through 21 days and at 24, 48, and 72 hours and 5, 7, 10 and 14 days post-final dose. In the Tissue Distribution Study, 12 animals were dosed orally by gavage with the test material and 3 animals/time point were euthanized after 10, 16, and 21 doses and 7 days post-final dose. In the Excretion Study, 75% of the total administered dose was excreted in the urine and 22% in the feces. ... Based upon the isolated metabolites, the major pathways of metabolism were cleavage of the ester linkage, oxidation of methyl groups on the benzyl moiety of the molecule to form alcohol, aldehyde and carboxylic acid metabolites, reduction of the double bond in the acid moiety of the molecule, and the formation of glutathione and sulfate adducts. /Z-isomer/
Male Sprague-Dawley rats were treated with 1 mg/kg/day of (Carbonyl-(14)C) S-1264RTZ (/metofluthrin/ lot no. RIS2000-019, specific radioactivity: 6.50 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 2 times during study;(5/8/02) 98.6%, (5/16/02) 99.7%),. Dosing preparations were supplemented with unlabeled S-1264RTZ (lot no. 010621G, purity: 99.3%). In the Excretion Study, three animals were dosed orally by gavage daily for 21 days with the test material and urine and fecal samples were collected up daily through 21 days and at 24, 48, and 72 hours and 5, 7, 10 and 14 days post-final dose. In the Tissue Distribution Study, 12 animals were dosed orally by gavage with the test material and 3 animals/time point were euthanized after 10, 16, and 21 doses and 7 days post-final dose. In the Excretion Study, 57% of the total administered dose was excreted in the urine and 38% in the feces. ... Based upon the isolated metabolites, the major pathways of metabolism were cleavage of the ester linkage, oxidation of methyl groups in the acid moiety of the molecule to form alcohol, aldehyde and carboxylic acid metabolites, reduction of the double bond in the acid moiety of the molecule, and the formation of glutathione, sulfate and glucuronide adducts. /Z-isomer/
Sprague-Dawley rats of both sexes were treated with 1 or 20 mg/kg of (Methoxymethylbenzyl-alpha -(14)C) S-1264RTZ (/metofluthrin z-isomer/ lot no. RIS2001-003, specific radioactivity: 6.19 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 4 times during study, (10/22/01) 99.1%, (10/31/01) 98.6%, (11/19/01) 99.1%, (11/26/01) 99.5%). Dosing preparations were supplemented with unlabeled S-1264RTZ (/metofluthrin z-isomer/ lot no. 010621G, purity: 99.3%). In the Excretion Study, four animals/sex/group were dosed orally by gavage with 1 or 20 mg/kg of the test material and urine and fecal samples were collected up to 7 days post-dose. Air samples were collected through 72 hours. In the Pharmacokinetics Study, 3 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and blood samples were drawn at specified time intervals up to 7 days post-dose. In the Tissue Distribution Study, 12 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and 3 animals/sex/group/time point were euthanized at specified time intervals post-dose and the concentration of radiolabel in particular tissues was determined. In the Excretion Study, 60 to 71% of the administered dose was excreted in the urine and 25 to 36% in the feces with little difference demonstrated between the two dosing levels. ... Based upon the isolated metabolites, the major pathways of metabolism were cleavage of the ester linkage, oxidation of methyl groups in the acid moiety of the molecule to form alcohol, aldehyde and carboxylic acid metabolites, reduction of the double bond in the acid moiety of the molecule, and the formation of glutathione, sulfate and glucuronide adducts. /Z-isomer/
Sprague-Dawley rats of both sexes were treated with 1 or 20 mg/kg of (Carbonyl-(14)C) S-1264RTE (/metofluthrin e-isomer/ lot no. RIS2000-020, specific radioactivity: 6.50 Mbq/mg; radiochemical purity: (12/00) 99.2%; repurified 4 times during study, (3/18/02) 99.0%, (3/26/02) 98.1%, (4/15/02) 99.4%, (4/22/02) 99.2%;). Dosing preparations were supplemented with unlabeled S-1264RTE (/metofluthrin e-isomer/ lot no. 010831G, purity: 96.9%) . In the Excretion Study, four animals/sex/group were dosed orally by gavage with 1 or 20 mg/kg of the test material and urine and fecal samples were collected up to 7 days post-dose. Air samples were collected through 72 hours. In the Biliary Excretion Study, four male rats, whose bile ducts had been cannulated, were dosed with 1 mg/kg of the test material. Bile, urine and fecal samples were collected through 72 hours post-dose. In the Pharmacokinetics Study, 3 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and blood samples were drawn at specified time intervals up to 7 days post-dose. In the Tissue Distribution Study, 12 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and 3 animals/sex/group/time point were euthanized at specified time intervals post-dose and the concentration of radiolabel in particular tissues was determined. In the Excretion Study, 29 to 45% of the administered dose was excreted in the urine and 50 to 66% in the feces with little difference demonstrated between the two dosing levels. ... Based upon the isolated metabolites, the major pathways of metabolism were cleavage of the ester linkage, oxidation of methyl groups in the acid moiety of the molecule to form alcohol, aldehyde and carboxylic acid metabolites, reduction of the double bond in the acid moiety of the molecule, and the formation of a sulfate adduct. /E-isomer/
Sprague-Dawley rats of both sexes were treated with 1 or 20 mg/kg of (Carbonyl-(14)C) S-1264RTZ (/metofluthrin z-isomer/ lot no. RIS2000-019, specific radioactivity: 6.50 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 4 times during study, (12/3/01) 99.6%, (12/19/1) 98.2%, (2/18/02) 98.6%, (2/25/02) 98.9%). Dosing preparations were supplemented with unlabeled S-1264RTZ (/metofluthrin z-isomer/ lot no. 010621G, purity: 99.3%). In the Excretion Study, four animals/sex/group were dosed orally by gavage with 1 or 20 mg/kg of the test material and urine and fecal samples were collected up to 7 days post-dose. Air samples were collected through 72 hours. In the Biliary Excretion Study, four male rats, whose bile ducts had been cannulated, were dosed with 1 mg/kg of the test material. Bile, urine and fecal samples were collected through 72 hours post-dose. In the Pharmacokinetics Study, 3 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and blood samples were drawn at specified time intervals up to 7 days post-dose. In the Tissue Distribution Study, 12 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and 3 animals/sex/group/time point were euthanized at specified time intervals post-dose and the concentration of radiolabel in particular tissues was determined. In the Excretion Study, 44 to 57% of the administered dose was excreted in the urine and 38 to 52% in the feces with little difference demonstrated between the two dosing levels. Air sampling recovered from 0.7 to 1.4% of the administered dose. Seventy four to 83% of the administered dose was recovered in the 1st 24 hours post-dose. In the Bile Excretion Study, 30 to 40% of the dose was recovered in the bile, 25 to 26% in the urine and 30 to 39% in the feces. ... Based upon the isolated metabolites, the major pathways of metabolism were cleavage of the ester linkage, oxidation of methyl groups in the acid moiety of the molecule to form alcohol, aldehyde and carboxylic acid metabolites, reduction of the double bond in the acid moiety of the molecule, and the formation of glutathione, sulfate and glucuronide adducts. /Z-isomer/

Associated Chemicals

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1Z)-1-propenyl-, [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl ester, (1R,3R)-; 240494-71-7

Wikipedia

Metofluthrin

Analytic Laboratory Methods

Product analysis by gas chromatography.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Dates

Last modified: 11-07-2024
1. Metofluthrin: novel pyrethroid insecticide and innovative mosquito control agent (2007). "Metofluthrin: Novel Pyrethroid Insecticide and Innovative Mosquito Control Agent". Pesticide Chemistry: 149–158. doi:10.1002/9783527611249.ch16. ISBN 978-3-527-61124-9.
2. Lucas, JR; Shono, Y; Iwasaki, T; Ishiwatari, T; Spero, N; Benzon, G (2007). "U.S. Laboratory and field trials of metofluthrin (SumiOne) emanators for reducing mosquito biting outdoors". Journal of the American Mosquito Control Association. 23 (1): 47–54. doi:10.2987/8756-971x(2007)23[47:ulafto]2.0.co;2. PMID 17536367.
3. Active Ingredient: Metofluthrin, California Department of Pesticide Regulation Public Report 2007-6
4. Registration of OFF! Insect Repellent Fan
5. Metofluthrin pesticide fact sheet, U.S. Environmental Protection Agency
6. Zollner, G; Orshan, L (2011). "Evaluation of a metofluthrin fan vaporizer device against phlebotomine sand flies (Diptera: Psychodidae) in a cutaneous leishmaniasis focus in the Judean Desert, Israel" (PDF). Journal of Vector Ecology. 36 Suppl 1: S157–65. doi:10.1111/j.1948-7134.2011.00126.x. PMID 21366769. Archived from the original on September 27, 2017.
7. Hirose Y, Nagahori H, Yamada T, Deguchi Y, Tomigahara Y, Nishioka K, Uwagawa S,Kawamura S, Isobe N, Lake B, Okuno Y (2009).Comparison of the effects of thesynthetic pyrethroid metofluthrin and phenobarbital on CYP2B form induction andreplicative DNA synthesis in cultured rat and human hepatocytes. Toxicology 258:64-69.
8. U.S. Environmental Protection Agency (U.S. EPA, 2007). Metofluthrin: Second Reportof the Cancer Assessment Review Committee. PC Code: 109709, Memorandum July26, 2007, from Jessica Kidwell to Kim Harper. Office of Prevention, Pesticides andToxic Substances.
9. Yamada T, Uwagawa S, Okuno Y, Cohen SM, Kaneko H (2009). Case study: anevaluation of the human relevance of the synthetic pyrethroid metofluthrin-induced liver tumors in rats based on mode of action. Toxicol Sci 108(1):59-68.

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